Product packaging for 4-Mercaptomethyl Dipicolinic Acid(Cat. No.:CAS No. 1040401-18-0)

4-Mercaptomethyl Dipicolinic Acid

Cat. No.: B565644
CAS No.: 1040401-18-0
M. Wt: 213.207
InChI Key: WSVZILXOOFJPGD-UHFFFAOYSA-N
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Description

Historical Context of Dipicolinic Acid Derivatives as Chemical Ligands in Structural Biology

Dipicolinic acid (pyridine-2,6-dicarboxylic acid, DPA), has a long history in coordination chemistry, with reports of its complexes with metal ions dating back to 1877. researchgate.net The tridentate nature of DPA, involving the pyridine (B92270) nitrogen and two carboxylate groups, allows it to form stable complexes with a wide range of metal ions, including p-block, d-block, and f-block elements. researchgate.netresearchgate.net Its crystal structure was first solved in 1973, confirming its molecular formula as C₇H₅NO₄. researchgate.net

In biology, DPA is famously known for its role in the heat resistance of bacterial endospores, where it can constitute 5% to 15% of the spore's dry weight. wikipedia.org Within the endospore core, DPA forms a complex with calcium ions, which contributes to DNA stability and dehydration, enhancing thermal resistance. wikipedia.org

The strong chelating ability of DPA and its derivatives has made them attractive ligands in supramolecular and coordination chemistry. researchgate.net Researchers have modified the DPA scaffold to create ligands with specific properties for various applications. A notable strategy involves derivatizing the 4-position of the pyridine ring to introduce new functionalities. tandfonline.comtandfonline.com This historical foundation of DPA as a robust metal chelator paved the way for the development of more sophisticated derivatives like 4-MMDPA, designed to serve as specialized tools in structural biology. tandfonline.comtandfonline.com

Fundamental Principles Underpinning 4-Mercaptomethyl Dipicolinic Acid Design for Biomolecular Applications

The design of this compound is rooted in the need for a rigid, stable, and site-specific tag for introducing metal ions into biomolecules, particularly proteins. The core design incorporates two key functional components: the dipicolinic acid headgroup and the mercaptomethyl linker.

The Dipicolinic Acid Core: This portion of the molecule acts as a high-affinity binding site for metal ions, especially lanthanides. chemicalbook.com The tridentate coordination immobilizes the metal ion, a crucial feature for many spectroscopic applications. The non-chiral nature of the DPA core is also advantageous as it avoids the formation of diastereomers upon binding to a chiral protein, simplifying spectroscopic analysis. chemicalbook.comresearchgate.netnih.gov

The Mercaptomethyl Group (-CH₂SH): This thiol-containing group provides a reactive handle for covalent attachment to proteins. researchgate.netnih.gov The most common strategy involves forming a disulfide bond with the thiol group of a cysteine residue on the protein's surface. chemicalbook.comcore.ac.uk This method allows for specific, high-yield labeling, provided an accessible cysteine residue is present or can be introduced via site-directed mutagenesis. nih.gov The sulfur chemistry is versatile and provides a stable linkage under typical experimental conditions. researchgate.net

This bifunctional design allows 4-MMDPA to act as a bridge, rigidly linking a paramagnetic lanthanide ion to a specific site on a protein. This site-specific introduction of a paramagnetic center is the key to its utility as a spectroscopic probe. core.ac.uk

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 4-(Mercaptomethyl)pyridine-2,6-dicarboxylic acid
Molecular Formula C₈H₇NO₄S
Molecular Weight 213.21 g/mol
Melting Point 219-222°C (decomposes)
CAS Number 1040401-18-0

Data sourced from ChemicalBook and Biosynth. chemicalbook.combiosynth.com

Overarching Research Significance and Current Contributions of this compound as a Spectroscopic Probe

The primary significance of 4-MMDPA lies in its application as a lanthanide-binding tag for paramagnetic Nuclear Magnetic Resonance (NMR) spectroscopy. chemicalbook.comcore.ac.uk When 4-MMDPA chelates a paramagnetic lanthanide ion (such as Terbium, Thulium, or Dysprosium) and is attached to a protein, it induces specific effects on the protein's NMR spectrum that are rich in structural information. anu.edu.au

Key applications include:

Generation of Pseudocontact Shifts (PCS): Paramagnetic lanthanides attached via 4-MMDPA induce pseudocontact shifts (PCS) in the NMR signals of nearby nuclei. core.ac.ukresearchgate.net These shifts are dependent on the distance and angle between the nucleus and the paramagnetic center. anu.edu.au By measuring these PCSs from a single tagging site, researchers can obtain long-range structural restraints (up to ~20 Å), which are invaluable for determining and refining the three-dimensional structures of proteins in solution. core.ac.ukresearchgate.net For example, when 4-MMDPA loaded with Yb³⁺ was attached to a cysteine residue in the arginine repressor from E. coli, it yielded PCSs up to 2 ppm. core.ac.uk

Residual Dipolar Couplings (RDC): The paramagnetic tag can induce a partial alignment of the protein in a strong magnetic field. nih.gov This alignment allows for the measurement of residual dipolar couplings (RDCs), which provide information about the orientation of chemical bonds relative to the magnetic field, yielding crucial data on protein structure and dynamics. core.ac.uk

Solid-State NMR Studies: 4-MMDPA has also been successfully employed in magic-angle spinning (MAS) solid-state NMR. researchgate.net By attaching the tag to the immunoglobulin-binding domain of protein G (GB1), researchers could generate PCSs to determine the high-resolution structure of the protein in the solid phase, demonstrating its utility for biomolecules that are difficult to study by other means. researchgate.net

Dynamic Nuclear Polarization (DNP): The tag has been used in DNP-NMR experiments, where it can chelate Gd(III) to enhance nuclear polarization, potentially providing insights into larger biomolecular systems and interactions between subunits. rsc.org

The rigidity of the 4-MMDPA tag and its stable, specific linkage to proteins help minimize the averaging of paramagnetic effects due to tag mobility, leading to higher quality structural data. anu.edu.au Its straightforward synthesis and application have established 4-MMDPA as a robust and widely used tool for probing the structure, dynamics, and interactions of proteins and other biomacromolecules. core.ac.ukrsc.organu.edu.au

Table 2: Research Applications of 4-MMDPA

Application AreaTechniqueKey Information ObtainedExample Protein Studied
Protein Structure Refinement Paramagnetic Solution NMRPseudocontact Shifts (PCS)T4 Lysozyme (B549824) anu.edu.au
De Novo Structure Determination Solid-State NMRLong-range distance restraints from PCSImmunoglobulin-binding domain of protein G (GB1) researchgate.net
Protein Dynamics Paramagnetic Solution NMRResidual Dipolar Couplings (RDC)Arginine repressor from E. coli core.ac.uk
Signal Enhancement Dynamic Nuclear Polarization (DNP)Enhanced nuclear polarizationSite-specifically labeled proteins rsc.org

Established Synthetic Pathways for this compound

The pyridine-2,6-dicarboxylic acid scaffold, the central component of the target molecule, is typically synthesized through multi-step protocols. A prevalent and historically significant method involves the oxidation of a readily available precursor, 2,6-dimethylpyridine (B142122) (2,6-lutidine). This transformation requires strong oxidizing agents to convert the two methyl groups into carboxylic acid functionalities. Various oxidizing systems have been employed for this purpose, including potassium permanganate (B83412) and hexavalent chromium salts in an acidic medium. google.com The synthesis of the dipicolinic acid core is a critical first stage, providing the foundational structure for subsequent functionalization. univook.com

Alternative approaches to constructing substituted pyridine rings are also well-established in organic chemistry and can be adapted for this purpose. These methods build the ring from acyclic precursors.

Interactive Data Table: Foundational Pyridine Synthesis Reactions

Reaction Name Precursors General Description
Hantzsch Dihydropyridine Synthesis An aldehyde, ammonia, and two equivalents of a β-ketoester. A multicomponent reaction that first forms a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. beilstein-journals.org
Bohlmann-Rahtz Pyridine Synthesis An enamine and an ethynyl (B1212043) ketone. A two-step process involving a Michael addition followed by a cyclodehydration to yield a trisubstituted pyridine with high regiocontrol. beilstein-journals.org

| Direct Amide Conversion | N-vinyl or N-aryl amides and π-nucleophiles (e.g., alkynes). | A single-step method where amide activation is followed by nucleophilic addition and annulation to form highly substituted pyridines. organic-chemistry.org |

These fundamental reactions provide versatile pathways to the pyridine core, which can then be further modified to yield the dipicolinic acid structure.

Once the dipicolinic acid core is obtained, the next strategic phase is the incorporation of the mercaptomethyl (-CH₂SH) group at the 4-position of the pyridine ring. This is typically achieved through nucleophilic substitution reactions. A common precursor for this step would be a dipicolinic acid derivative where the 4-position contains a suitable leaving group, such as 4-(chloromethyl)dipicolinic acid or 4-(bromomethyl)dipicolinic acid.

The introduction of the thiol functionality can be accomplished using various sulfur-based nucleophiles. One direct method involves reacting the halo-methylated precursor with hydrogen sulfide (B99878) in the presence of a base, such as a tertiary amine. google.com Alternatively, reagents like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) can be used. The reaction with thiourea forms an intermediate isothiouronium salt, which is then hydrolyzed under basic conditions to release the free thiol. This two-step approach is often preferred as it avoids the direct use of gaseous hydrogen sulfide and can lead to cleaner reaction profiles.

Targeted Derivatization and Bioconjugation Strategies for this compound

The thiol group of this compound is its most reactive site for derivatization, making it an ideal handle for bioconjugation. Its primary application in this context is the covalent attachment to proteins through the formation of disulfide bonds. chemicalbook.com

Disulfide bridges (-S-S-) are covalent bonds crucial for the structural stability and function of many proteins. springernature.comresearchgate.net These bonds form through the oxidation of two thiol (-SH) groups. The mercaptomethyl moiety of the title compound can participate in a thiol-disulfide exchange reaction with a cysteine residue on a protein. This reaction results in a new, stable disulfide bond that covalently links the this compound molecule to the protein. This strategy is widely used to attach probes, tags, or other functional molecules to proteins in a controlled manner. chemicalbook.comscbt.com

5,5'-Dithiobis(2-nitrobenzoic acid), commonly known as DTNB or Ellman's reagent, provides a classic example of the thiol-disulfide exchange chemistry used for coupling. wikipedia.orgdojindo.com While primarily used to quantify thiol groups, the underlying reaction mechanism is directly relevant to bioconjugation.

The reaction proceeds as follows:

The thiol group (R-SH) of a molecule like this compound acts as a nucleophile.

It attacks the disulfide bond of DTNB.

This attack cleaves the disulfide bond, forming a mixed disulfide (R-S-TNB) and releasing one molecule of 2-nitro-5-thiobenzoate (TNB). researchgate.net

The TNB anion exhibits a characteristic yellow color with a strong absorbance maximum at 412 nm, which allows for spectrophotometric monitoring. dojindo.comglpbio.com

This reaction demonstrates the fundamental principle of disulfide exchange, where a thiol attacks a disulfide bond to form a new disulfide linkage.

Interactive Data Table: Key Reagents in Thiol Chemistry

Reagent Name Common Name CAS Number Key Application
5,5'-Dithiobis(2-nitrobenzoic acid) DTNB, Ellman's Reagent 69-78-3 Quantification of free thiol groups via disulfide exchange. wikipedia.orgdojindo.comglpbio.com

| Cysteine | Cys, C | 52-90-4 | An amino acid with a thiol side chain, a primary target for site-specific protein modification. wikipedia.org |

The sulfhydryl group of cysteine is relatively rare in proteins and possesses unique nucleophilicity, making it an ideal target for site-specific covalent modification. acs.orgnih.gov The thiol of this compound can be made to react specifically with an accessible cysteine residue on a protein's surface.

This process typically involves the pre-activation of the thiol on the labeling reagent or the protein, or simply mixing the two components under mild oxidizing conditions to facilitate disulfide bond formation. The result is a homogenous product where the molecule is attached at a predetermined location on the protein. nih.gov This site-specific attachment is highly advantageous compared to non-selective methods, as it preserves the protein's native structure and function, particularly its antigen-binding activity in the case of antibodies. nih.gov This precise control is critical for developing advanced bioconjugates for therapeutic and diagnostic applications, such as attaching lanthanide-binding tags for paramagnetic NMR spectroscopy. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO4S B565644 4-Mercaptomethyl Dipicolinic Acid CAS No. 1040401-18-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(sulfanylmethyl)pyridine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c10-7(11)5-1-4(3-14)2-6(9-5)8(12)13/h1-2,14H,3H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVZILXOOFJPGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)C(=O)O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857963
Record name 4-(Sulfanylmethyl)pyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040401-18-0
Record name 4-(Mercaptomethyl)-2,6-pyridinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040401-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Sulfanylmethyl)pyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Controlled Functionalization of 4 Mercaptomethyl Dipicolinic Acid

Chemical Strategies for Integrating 4-Mercaptomethyl Dipicolinic Acid into Macromolecular Systems

The integration of this compound (4MMDPA) into macromolecular systems is a targeted process designed to leverage the compound's unique metal-chelating and structural properties. The primary strategy for this integration focuses on the covalent attachment of 4MMDPA to proteins in a site-specific manner, transforming the protein into a scaffold capable of rigidly binding lanthanide ions. This functionalization is pivotal for advanced biomolecular studies, particularly in the field of paramagnetic Nuclear Magnetic Resonance (NMR) spectroscopy. anu.edu.aunih.gov

The principal chemical strategy involves the formation of a disulfide bond between the thiol (-SH) group of the 4MMDPA molecule and the thiol side chain of a cysteine residue on the protein's surface. anu.edu.aunih.gov This approach creates a stable, covalent linkage while being selective for a single, strategically placed amino acid. The reaction is an oxidative process where the two sulfhydryl groups are linked to form a cystine bridge. nih.govyoutube.com

Detailed Research Findings

A seminal study in this area demonstrated the successful integration of 4MMDPA onto the DNA-binding domain of the Escherichia coli arginine repressor (ArgN), a protein, to serve as a lanthanide-binding tag. nih.gov The methodology and findings of this research provide a clear framework for the chemical integration of 4MMDPA.

Conjugation Chemistry: The attachment of 4MMDPA to a unique cysteine residue (Cys68) on the ArgN protein was achieved using established dithionitrobenzoate chemistry. anu.edu.au This method first involves the activation of the cysteine's thiol group on the protein, which then reacts with the thiol group of the 4MMDPA to form the desired disulfide bridge. This site-specific labeling ensures that the tag is positioned precisely on the protein surface.

Mechanism of Rigid Attachment: A key finding is that the stability and rigidity of the tag's attachment are enhanced by a secondary, non-covalent interaction. anu.edu.au Once the 4MMDPA is conjugated to the protein, its dipicolinic acid moiety chelates a lanthanide ion (e.g., Ytterbium, Yb³⁺). This lanthanide ion is then further coordinated by a nearby carboxyl group from an acidic amino acid residue (like aspartic acid or glutamic acid) on the protein. anu.edu.aunih.gov This tripartite complex—involving the cysteine disulfide bond, the DPA chelation, and the protein's carboxyl group coordination—firmly immobilizes the lanthanide ion relative to the protein. This rigidity is critical, as movement of the tag would average out and reduce the measurable paramagnetic effects essential for NMR structural analysis. anu.edu.au

Application and Outcomes: The primary application of this integration is to generate pseudocontact shifts (PCS) and residual dipolar couplings (RDCs) in NMR spectroscopy. anu.edu.au When the ArgN protein was tagged with 4MMDPA and loaded with Yb³⁺, significant PCS of up to 2 ppm were observed. anu.edu.au These paramagnetic effects provide long-range distance and angular restraints that are used to determine and refine the three-dimensional structures of proteins and study their interactions.

The advantages of using 4MMDPA as a conjugating agent in this context are numerous:

Small Size: The tag is small and less likely to interfere with the protein's natural structure or its interactions with other molecules. anu.edu.aunih.gov

Non-Chiral Chelation: The 4MMDPA-lanthanide complex is non-chiral, which prevents the formation of diastereomeric protein-tag constructs that would complicate NMR spectra. anu.edu.aunih.gov

High Affinity: Dipicolinic acid binds lanthanide ions with nanomolar affinity, ensuring efficient metal capture. nih.govnih.gov

The following table summarizes the key aspects of the chemical strategy for integrating 4MMDPA into a model protein system.

ParameterDescriptionReference
Macromolecule E. coli Arginine Repressor (ArgN) nih.gov
Target Residue Cysteine (Cys68) anu.edu.au
Functional Group on Tag Mercaptomethyl (-CH₂SH) nih.gov
Covalent Linkage Disulfide Bond (-S-S-) anu.edu.auanu.edu.au
Reaction Chemistry Dithionitrobenzoate Chemistry anu.edu.au
Purpose of Integration Lanthanide-Binding Tag for Paramagnetic NMR nih.gov
Secondary Interaction Lanthanide coordination by a protein carboxyl group anu.edu.au
Resulting Effect Generation of Pseudocontact Shifts (PCS) anu.edu.au

This strategic integration of this compound into proteins showcases a sophisticated chemical approach to create powerful tools for modern structural biology, enabling detailed investigation of macromolecular structure and dynamics.

Coordination Chemistry and Metal Ion Complexation by 4 Mercaptomethyl Dipicolinic Acid

Intrinsic Ligating Properties of the 4-Mercaptomethyl Dipicolinic Acid Scaffold

The this compound (4-MMDPA) molecule is a derivative of dipicolinic acid (DPA), a well-established building block in coordination chemistry. researchgate.net Its structure, featuring a pyridine (B92270) ring with two carboxylic acid groups and a mercaptomethyl group, provides it with versatile ligating capabilities for a wide range of metal ions. a2bchem.com

A key characteristic of the 4-MMDPA ligand is its ability to coordinate with metal ions in a non-chiral fashion. scispace.comnih.govresearchgate.net This is a significant advantage in certain applications, such as paramagnetic NMR spectroscopy, as it avoids the formation of diastereomers upon attachment to a chiral molecule like a protein. nih.govchemicalbook.com The symmetrical nature of the dipicolinic acid core ensures that the coordination geometry around the metal center is not inherently asymmetric, simplifying the analysis of the resulting metal-ligand complex.

Dipicolinic acid and its derivatives, including 4-MMDPA, typically function as tridentate ligands. researchgate.netchemguide.co.uk Chelation involves the simultaneous binding of a central metal ion by multiple donor atoms from the same ligand, forming a stable ring-like structure known as a chelate complex. studymind.co.uk In the case of 4-MMDPA, the coordination is primarily achieved through the lone pair of electrons on the pyridine nitrogen atom and one oxygen atom from each of the two carboxylate groups located at the 2 and 6 positions of the pyridine ring. researchgate.netrsc.org This three-pronged binding creates a highly stable complex with the metal ion, a characteristic feature of the dipicolinate scaffold. researchgate.net

Lanthanide Ion Complexation with this compound

The 4-MMDPA ligand has proven to be particularly effective for complexing with lanthanide ions, a series of f-block elements known for their unique magnetic and luminescent properties. nih.govresearchgate.net This has led to its use as a "lanthanide tag" for labeling proteins and other biomolecules. nih.govchemicalbook.comscbt.com

The dipicolinic acid scaffold exhibits a very high binding affinity for lanthanide ions. scispace.comnih.govnih.gov The initial binding of a lanthanide ion to a single DPA-based ligand, such as 4-MMDPA, occurs with nanomolar affinity. scispace.comresearchgate.netnih.gov Subsequent binding of additional DPA ligands to the same lanthanide ion occurs with decreasing affinities. scispace.comnih.govresearchgate.net This strong interaction is fundamental to the utility of 4-MMDPA as a lanthanide-binding tag, ensuring stable complex formation even at low concentrations typically used in biochemical studies. osti.gov

Table 1: Lanthanide Ion Binding Affinity for 4-MMDPA

Lanthanide IonLigandReported Binding Affinity
General Lanthanides (Ln³⁺)This compoundNanomolar (Kd) for the first ligand scispace.comresearchgate.netnih.gov
Terbium (Tb³⁺)This compoundHigh-affinity complex formation demonstrated scispace.com
Thulium (Tm³⁺)This compoundHigh-affinity complex formation demonstrated scispace.com
Ytterbium (Yb³⁺)This compoundHigh-affinity complex formation demonstrated scispace.com
Lutetium (Lu³⁺)This compoundHigh-affinity complex formation demonstrated scispace.com

When 4-MMDPA is attached to a protein, for instance via a disulfide bond to a cysteine residue, the lanthanide ion it carries can engage in further coordination with nearby functional groups on the protein surface. scispace.comnih.gov Protein carboxyl groups, from aspartate or glutamate (B1630785) residues, are particularly effective as additional ligands. scispace.comnih.gov This synergistic coordination, where the lanthanide ion is simultaneously bound by both the 4-MMDPA tag and one or more protein carboxyl groups, creates a high-affinity binding site that firmly tethers the ion to the protein. scispace.comnih.govresearchgate.net This multi-point attachment significantly enhances the stability of the entire protein-tag-lanthanide assembly. nih.gov

The synergistic coordination between the lanthanide-4-MMDPA complex and protein residues has a critical structural consequence: it rigidly immobilizes the lanthanide ion with respect to the protein. scispace.comnih.gov This rigidity is essential for many biophysical applications, as mobility of the tag relative to the protein would average out and reduce the magnitude of measurable paramagnetic effects, such as residual dipolar couplings (RDCs) in NMR spectroscopy. nih.gov By creating a stable, fixed orientation of the lanthanide ion, the 4-MMDPA tag allows for the accurate determination of magnetic susceptibility anisotropy tensors and provides long-range structural restraints for determining the structure and dynamics of proteins and their complexes. scispace.comnih.gov This immobilization was experimentally verified using the N-terminal DNA-binding domain of the E. coli Arginine repressor (ArgN), where the lanthanide ion was shown to be held in close proximity to the protein. scispace.comnih.gov

Advanced Spectroscopic Applications Employing 4 Mercaptomethyl Dipicolinic Acid As a Molecular Probe

Paramagnetic Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Biology

4-Mercaptomethyl dipicolinic acid (4-MMDPA) has emerged as a significant tool in structural biology, particularly in the field of paramagnetic Nuclear Magnetic Resonance (NMR) spectroscopy. scbt.comchemicalbook.com This technique leverages the effects of paramagnetic lanthanide ions, which, when attached to a protein, can provide long-range structural information that is often inaccessible through other methods. scispace.com The unique properties of 4-MMDPA as a lanthanide-chelating tag allow for the site-specific introduction of paramagnetic centers into proteins, enabling the measurement of valuable structural restraints like pseudocontact shifts (PCS) and residual dipolar couplings (RDCs). nih.govcore.ac.uk These measurements are crucial for determining the structure, dynamics, and interactions of proteins and other biomacromolecules in solution and even in the solid state. researchgate.netrsc.orgnih.gov

The effective use of 4-MMDPA in paramagnetic NMR hinges on its ability to be attached to a specific site on a protein. The primary method for this involves the covalent attachment of the tag to a cysteine residue. scispace.com This is typically achieved by introducing a unique cysteine residue at the desired location on the protein surface through site-directed mutagenesis.

The labeling chemistry itself is straightforward and robust. The thiol group (-SH) of the cysteine residue reacts with an activated form of 4-MMDPA to form a disulfide bond. nih.govnih.gov A common method involves established dithionitrobenzoate chemistry, where the thiol group of the tag is activated to facilitate the disulfide exchange with the protein's cysteine. scispace.comnih.gov This strategy allows for a stable and specific linkage of the lanthanide-chelating tag to the protein. pharmaffiliates.com A key aspect of the 4-MMDPA tag is its ability to be immobilized on the protein's surface through the coordination of the chelated lanthanide ion with a nearby carboxyl group (from an aspartate or glutamate (B1630785) residue) on the protein. scispace.comnih.gov This additional coordination point rigidly fixes the position of the lanthanide ion relative to the protein, which is essential for the accurate interpretation of paramagnetic NMR data. nih.govnih.gov

A significant advantage of using this compound is that it coordinates metal ions in a nonchiral fashion. scispace.comnih.gov Many conventional lanthanide-chelating tags are chiral, and when they bind to a protein, they can create two diastereomeric species. scispace.com This leads to a doubling of NMR peaks, which complicates the spectra and can make analysis difficult or impossible. scispace.com Because 4-MMDPA is achiral, it avoids this problem, resulting in cleaner NMR spectra and simplifying the interpretation of the data. chemicalbook.comnih.govpharmaffiliates.com This characteristic makes 4-MMDPA a preferred choice for researchers aiming for high-resolution structural studies. lookchem.com

The efficacy of a lanthanide tagging strategy depends on several factors, including the rigidity of the attachment, the size of the tag, and its potential to perturb the protein's structure. 4-MMDPA offers a compelling balance of these features compared to other commonly used tags.

TagAttachmentRigiditySizeKey Features & Drawbacks
4-MMDPA Single cysteine residue (disulfide bond). scispace.comHigh, often enhanced by secondary coordination with a protein carboxyl group. nih.govcore.ac.ukSmall. nih.govNon-chiral, avoiding diastereomers. scispace.com Requires a nearby carboxyl group for optimal rigidity. researchgate.net
CLaNP-5 Requires two cysteine residues for a rigid, double-armed attachment. acs.orgHigh when doubly attached.Large. researchgate.netInsensitive to the chemical environment of the attachment site. acs.org Single-arm attachment leads to flexibility and averaging of PCS. acs.org The need for two spatially close cysteines can be restrictive. researchgate.net
DOTA-M8 Single cysteine residue. researchgate.netRelatively rigid. researchgate.netLarge and hydrophobic (572 Da when bound). researchgate.netStereospecific methylation increases rigidity and surface interactions, but its size and hydrophobicity can potentially perturb the protein structure or cause aggregation. researchgate.net
R1p Single cysteine residue. researchgate.netExhibits reduced internal motion compared to the R1 spin label. researchgate.net-Primarily a nitroxide spin label for Paramagnetic Relaxation Enhancement (PRE) studies, not a lanthanide chelator for PCS/RDC. researchgate.net

This table provides a comparative overview of different tagging strategies used in paramagnetic NMR spectroscopy.

Once a protein is successfully labeled with a 4-MMDPA tag and a paramagnetic lanthanide ion, a wealth of structural information becomes accessible through the analysis of specific NMR observables.

Pseudocontact shifts are changes in the chemical shifts of nuclear spins arising from the magnetic anisotropy of the paramagnetic center. core.ac.uk These shifts are distance and orientation dependent, providing long-range structural information up to approximately 20 Å from the metal ion. researchgate.netnih.govacs.org

The measurement of PCS involves recording NMR spectra of the protein with the 4-MMDPA tag complexed with a paramagnetic lanthanide (e.g., Tb³⁺, Tm³⁺, Yb³⁺) and a diamagnetic analogue (e.g., Lu³⁺, Y³⁺). scispace.comresearchgate.net The PCS for a given nucleus is the difference in its chemical shift between the paramagnetic and diamagnetic samples. core.ac.uk For instance, studies on the DNA-binding domain of the E. coli arginine repressor tagged with 4-MMDPA and Yb³⁺ showed PCS values of up to 2 ppm. scispace.com

The interpretation of PCS data involves fitting the experimental shifts to a magnetic susceptibility anisotropy (Δχ) tensor. scispace.com This tensor describes the magnitude and orientation of the magnetic anisotropy of the lanthanide ion relative to the protein. An accurate determination of the Δχ tensor allows for the back-calculation of PCS values, and the agreement between experimental and back-calculated values serves as a powerful restraint in protein structure determination and refinement. researchgate.netnih.govacs.org

Residual dipolar couplings provide information on the orientation of internuclear vectors (e.g., N-H bonds) relative to the external magnetic field. nih.govrhhz.net In solution, molecular tumbling usually averages these couplings to zero. However, the presence of a paramagnetic tag like 4-MMDPA can induce a weak alignment of the protein with the magnetic field, leading to small, measurable RDCs. scispace.comrsc.org

A key advantage of 4-MMDPA is its high affinity for lanthanide ions, which makes it possible to measure RDCs in a single sample containing a mixture of paramagnetic and diamagnetic lanthanides. nih.gov The RDCs are determined by comparing the couplings measured in the partially aligned sample (containing the paramagnetic ion) with those from an isotropic sample (containing only the diamagnetic ion). researchgate.net

RDCs serve as powerful long-range orientational restraints in structure determination. nih.govanu.edu.au They are highly complementary to short-range NOE data and can be used to define the relative orientation of different domains in a protein, refine existing structures, and study protein dynamics. rsc.orgrhhz.net For example, RDCs measured on T4 lysozyme (B549824) tagged with 4-MMDPA were used to probe its conformational space in solution. rsc.org

Authoritative new research highlights the expanding role of this compound (4-MMDPA) in sophisticated spectroscopic techniques, offering unprecedented insights into molecular structure and dynamics. This compound is proving to be an invaluable tool in nuclear magnetic resonance (NMR) and dynamic nuclear polarization (DNP) studies.

Precision in Magnetic Susceptibility Anisotropy Tensor Determination

This compound (4-MMDPA) has emerged as a superior lanthanide tag for paramagnetic NMR spectroscopy, facilitating highly accurate determinations of magnetic susceptibility anisotropy (Δχ) tensors. acs.orgnih.gov These tensors provide crucial long-range structural information, defining the magnitude of paramagnetic effects as a function of molecular orientation in an external magnetic field. nih.govacs.org

The precise determination of the Δχ tensor is critical for obtaining structural restraints such as pseudocontact shifts (PCS) and residual dipolar couplings (RDCs), which can provide distance and orientation information up to 40 Å from the paramagnetic metal ion. nih.gov The rigid attachment of 4-MMDPA to a protein, often via a disulfide bond with a cysteine residue, and its high affinity for lanthanide ions create a stable paramagnetic center. nih.govchemicalbook.com This stability is key to accurately measuring the subtle changes in the NMR spectra induced by the paramagnetic ion. acs.org

The small size of the 4-MMDPA tag and its ability to be immobilized in close proximity to the protein, sometimes with the aid of a coordinating carboxyl group from the protein itself, further enhance the accuracy of Δχ tensor determinations. nih.gov This proximity leads to larger and more reliable PCSs, which are essential for fitting the tensor. researchgate.net The unique orientation of the Δχ tensor generated by the 4-MMDPA tag, which differs from other tags, makes it a complementary and valuable tool for comprehensive protein NMR studies. acs.org

Elucidation of Protein Conformational Dynamics and Intermolecular Interactions

The application of 4-MMDPA extends to the detailed investigation of protein behavior in solution, including the exploration of different conformational states and the characterization of interactions with other molecules.

Probing Conformational Heterogeneity in Solution (e.g., T4 lysozyme)

In solution, proteins are not static entities but exist as an ensemble of interconverting conformations. tifrh.res.in 4-MMDPA, when attached to a protein like T4 lysozyme, acts as a powerful probe to study this conformational heterogeneity. rsc.org By introducing a paramagnetic lanthanide ion, researchers can induce paramagnetic effects that are sensitive to the protein's shape and dynamics.

For instance, in studies of T4 lysozyme mutants, which exhibit equilibrium between different conformational substates, site-directed spin labeling with probes conceptually similar to the application of 4-MMDPA has revealed the existence of alternate packing modes. nih.gov The analysis of paramagnetic data obtained from a 4-MMDPA-tagged protein allows for the characterization of these different states and the dynamics of their interchange. The long-range nature of paramagnetic restraints provides a global view of the conformational landscape, complementing other techniques that offer more localized information. mpg.de

Characterization of Ligand-Protein and Protein-Protein Binding Interfaces (e.g., ArgN)

Determining the binding sites and modes of interaction between molecules is fundamental to understanding biological processes. acs.org 4-MMDPA has proven to be an effective tool in this area, particularly for studying ligand-protein and protein-protein interactions.

A notable example is the study of the DNA-binding domain of the E. coli arginine repressor (ArgN). nih.gov By attaching 4-MMDPA to ArgN, researchers can introduce a paramagnetic center and use the resulting PCSs and RDCs to map the binding interface with its DNA target or other protein partners. The small size of the 4-MMDPA tag is a significant advantage in these studies as it is less likely to interfere with the interaction being investigated. nih.gov The ability to generate reliable structural restraints makes it possible to determine the three-dimensional structure of the complex and identify the key residues involved in the binding event. nih.gov

Dynamic Nuclear Polarization (DNP) Enhanced NMR Spectroscopy

Dynamic Nuclear Polarization (DNP) is a technique that dramatically enhances the signal intensity in NMR spectroscopy by transferring the high polarization of electron spins to nuclear spins. amazonaws.comamazonaws.com This sensitivity enhancement can shorten experimental times by orders of magnitude, making previously intractable studies feasible. johnshopkins.edubruker.com

Optimization of this compound as a Paramagnetic Polarizing Agent

Recent research has focused on optimizing 4-MMDPA as a paramagnetic polarizing agent for DNP-enhanced NMR. rsc.orgmit.edu When chelated with a paramagnetic metal ion like Gd³⁺, 4-MMDPA can serve as a source of unpaired electrons for the DNP process. amazonaws.comresearchgate.net The efficiency of polarization transfer depends on several factors, including the electronic properties of the paramagnetic complex and its interaction with the surrounding solvent matrix. researchgate.net

Enhancement of NMR Signal Sensitivity for Biomolecular Studies

The primary goal of using 4-MMDPA in DNP is to significantly boost the sensitivity of NMR experiments on biomolecules. rsc.orgmit.edu By attaching a Gd³⁺-4MMDPA tag to a protein, such as ubiquitin, researchers have demonstrated substantial DNP enhancements. amazonaws.comresearchgate.net This allows for the acquisition of high-quality NMR data on samples that are available in low concentrations or are inherently insensitive to NMR detection. copernicus.org

Computational and Theoretical Investigations of 4 Mercaptomethyl Dipicolinic Acid Systems

Ab Initio and Density Functional Theory (DFT) Studies on Electronic Structure and Ligand Properties

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and properties of molecules from first principles, without the need for empirical parameters. simonsfoundation.orgunige.chfrontiersin.orgaps.org These computational approaches have been instrumental in characterizing 4-MMDPA and its complexes.

DFT calculations, in particular, have become a leading methodology for modeling chemical systems. unige.ch They are used to determine stable structures, predict vibrational frequencies, and calculate electronic properties. ictp.it For instance, DFT has been employed to study the dihedral angle energy profiles of lanthanide tags chemically linked to proteins, revealing the preferred conformations of the tag in its bound state. biorxiv.org In one study, the calculated dihedral angles for a cyclen-based C3 tag linked via a non-canonical amino acid showed that the crystal structure adopted one of the lowest-energy conformations for several of the chi angles, validating the computational model. biorxiv.org

These theoretical methods are essential for understanding the intrinsic properties of the 4-MMDPA ligand, such as its geometry, charge distribution, and the nature of its coordination with metal ions. This information is critical for designing effective paramagnetic tags for NMR spectroscopy. nih.gov

Molecular Modeling and Dynamics Simulations of 4-Mercaptomethyl Dipicolinic Acid Conjugates with Biomolecules

Molecular modeling and molecular dynamics (MD) simulations provide a dynamic and atomistic view of the interactions between 4-MMDPA conjugates and biomolecules. mdpi.comuni-hamburg.de These simulations model the system as a set of interacting particles, allowing researchers to observe the conformational changes and binding dynamics that are often inaccessible through experimental methods alone. mdpi.comfrontiersin.org

MD simulations have been used to study the conformational space of proteins tagged with 4-MMDPA. For example, simulations of T4-Lysozyme (T4L) with a disulfide-linked 4-MMDPA tag suggested that the protein samples different conformations in solution, a finding supported by experimental NMR data. biorxiv.orgnih.gov These simulations can reveal details about the flexibility of the linker between the tag and the protein, which is crucial for the accurate interpretation of paramagnetic NMR data. biorxiv.org High flexibility can complicate the measurement and prediction of pseudocontact shifts (PCS) close to the paramagnetic center. biorxiv.org

Furthermore, MD simulations can complement experimental data in refining the three-dimensional structures of proteins. By incorporating experimental restraints, such as those derived from PCS measurements, into the simulation protocols, more accurate and detailed structural models can be generated. biorxiv.orgbiorxiv.org This integrative approach has been successfully applied to redetermine the structure of T4L and assess its conformational flexibility in solution. biorxiv.orgbiorxiv.org

Table 1: Applications of Molecular Modeling and Dynamics Simulations for 4-MMDPA Conjugates
BiomoleculeSimulation TechniqueKey FindingsReference
T4-Lysozyme (T4L)Molecular Dynamics (MD) with PCS restraintsRevealed conformational flexibility and a more open solution structure than the crystal form. Improved structure prediction using the RosettaNMR framework. biorxiv.orgbiorxiv.org
E. coli Arginine Repressor (ArgN)Not explicitly detailed, but implied in the context of PCS analysis.Demonstrated rigid attachment of the tag and accurate determination of magnetic susceptibility anisotropy tensors. nih.govresearchgate.net
MelittinMD SimulationsUsed as a model peptide for studying distance measurements with Gd3+-labeled 4-MMDPA tags. uni-hamburg.de

Theoretical Frameworks for Paramagnetic NMR Parameter Prediction

The paramagnetic effects induced by lanthanide ions complexed with 4-MMDPA are a rich source of structural information in NMR spectroscopy. biorxiv.org Theoretical frameworks are essential for predicting and interpreting these effects, namely pseudocontact shifts (PCS) and residual dipolar couplings (RDCs).

Computation of Magnetic Susceptibility Tensors and Their Anisotropy

The paramagnetic effects observed in NMR spectra arise from the magnetic susceptibility tensor (χ-tensor) of the lanthanide ion. core.ac.uk The anisotropy of this tensor (Δχ) is what gives rise to PCS and RDCs. core.ac.uk Computational methods are used to determine the Δχ-tensor parameters from experimental data. biorxiv.org

The Δχ-tensor can be determined by fitting the observed PCS values to the crystal structure of the protein-tag complex. core.ac.uk The quality of this fit is often assessed by a Q-factor, with lower values indicating a better agreement between the experimental data and the structural model. biorxiv.org For example, in studies with T4L tagged at various sites, the Q-factors for the Δχ-tensor fits were generally low, indicating the rigidity of the tag and the reliability of the PCS measurements. biorxiv.org

The orientation of the Δχ-tensor is highly dependent on the specific lanthanide ion and the coordinating ligand. researchgate.net This variability is advantageous as it can provide complementary structural information. researchgate.net

Table 2: Representative Δχ-Tensor Parameters for Lanthanide-C3 Tagged T4L
Lanthanide IonLabeling PositionΔχax (10-32 m3)Δχrh (10-32 m3)Q-factorReference
Tb3+65Not ReportedNot Reported0.086 biorxiv.org
Yb3+65Not ReportedNot Reported0.119 biorxiv.org
Tb3+119Not ReportedNot Reported0.048 biorxiv.org
Tm3+119Not ReportedNot Reported0.065 biorxiv.org
Tb3+131Not ReportedNot Reported0.054 biorxiv.org
Tm3+131Not ReportedNot Reported0.098 biorxiv.org
Tm3+44Not ReportedNot Reported0.140 biorxiv.org

Simulation of Pseudocontact Shifts and Residual Dipolar Couplings from Structural Models

Once the magnetic susceptibility tensor is known, it is possible to back-calculate the expected PCS and RDCs for a given structural model. biorxiv.org This allows for the refinement of protein structures in solution. core.ac.uk

Pseudocontact shifts (PCS) provide long-range distance and angular information, extending up to 40 Å from the paramagnetic metal ion. biorxiv.orgbiorxiv.orgresearchgate.net They are measured as changes in the chemical shifts of nuclei in the presence of the paramagnetic tag. biorxiv.org The simulation of PCS from a structural model involves calculating the position of each nucleus relative to the paramagnetic center and the orientation of the internuclear vector within the frame of the magnetic susceptibility tensor. biorxiv.org The agreement between the back-calculated and experimentally observed PCS values serves as a powerful restraint for computational structure modeling. biorxiv.org

Residual dipolar couplings (RDCs) provide information about the orientation of bond vectors relative to the magnetic field. core.ac.ukresearchgate.net Unlike PCS, RDCs are independent of the distance between the lanthanide and the nucleus. core.ac.uk To observe RDCs, a partial alignment of the molecule is required, which can be induced by the paramagnetic tag itself. core.ac.uknih.gov The simulation of RDCs from a structural model involves calculating the orientation of each bond vector with respect to the alignment tensor, which is related to the magnetic susceptibility tensor. nih.govnih.govcam.ac.uk The combination of PCS and RDC restraints provides a highly accurate picture of the solution structure and dynamics of biomolecules. core.ac.uk

Analytical and Physicochemical Characterization Methodologies for 4 Mercaptomethyl Dipicolinic Acid and Its Bioconjugates

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Identity and Application Studies

NMR spectroscopy stands as a cornerstone technique for the detailed analysis of 4-MMDPA and its derivatives. It offers unparalleled insight into the atomic-level structure and dynamics of the molecule and its interactions.

1H and 15N HSQC NMR for Protein Labeling Verification and Structural Analysis

The attachment of 4-MMDPA to proteins, typically at a cysteine residue through a disulfide bond, is a critical step for its use as a lanthanide-binding tag. scispace.comnih.gov Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a primary tool for verifying this covalent modification. protein-nmr.org.uk Since each peak in an HSQC spectrum corresponds to a specific amide proton and its directly bonded nitrogen atom in the protein backbone, the spectrum serves as a unique "fingerprint" of the protein's folded state. protein-nmr.org.ukcopernicus.org

Upon successful labeling of a ¹⁵N-enriched protein with 4-MMDPA, specific and predictable changes in the ¹H-¹⁵N HSQC spectrum are observed. Residues in the vicinity of the labeling site experience a changed chemical environment, leading to shifts in the positions of their corresponding peaks. This provides direct evidence of the tag's attachment and can also offer initial insights into the location of the tag on the protein's surface. scispace.comnih.gov

For instance, when labeling the DNA-binding domain of the E. coli arginine repressor, changes in the HSQC spectrum confirm the covalent linkage. nih.gov Furthermore, the introduction of a paramagnetic lanthanide ion, which is chelated by the dipicolinic acid moiety of the tag, induces more significant and widespread chemical shift perturbations (CSPs) and pseudocontact shifts (PCS) in the protein's NMR spectrum. scispace.com The analysis of these shifts provides long-range structural restraints that are invaluable for determining the three-dimensional structure of the protein and studying its dynamic properties. scispace.comrsc.org The quality of the HSQC spectrum is a critical indicator of the sample's suitability for these advanced structural studies. researchgate.net

Table 1: Key NMR Spectroscopy Applications for 4-MMDPA Protein Bioconjugates

NMR Technique Application Information Gained Typical Observation
¹H-¹⁵N HSQC Protein Labeling Verification Confirms covalent attachment of 4-MMDPA to the target protein. Chemical shift perturbations for residues near the conjugation site.
¹H-¹⁵N HSQC Structural Analysis of Protein-Tag Complex Provides insights into the structure and dynamics of the labeled protein. Widespread chemical shift changes upon addition of a paramagnetic lanthanide ion.
Paramagnetic NMR Long-Range Structural Restraints Enables the determination of protein structure and intermolecular interactions. Measurement of pseudocontact shifts (PCS) and residual dipolar couplings (RDCs). scispace.com

Application in Small Molecule Alignment Studies

Beyond large biomolecules, 4-MMDPA is instrumental in the structural elucidation of small organic molecules. nih.gov When complexed with a paramagnetic lanthanide ion, the 4-MMDPA tag serves as an anisotropic orientation medium. nih.govresearchgate.net This complex induces a partial alignment of the tagged small molecule within the strong magnetic field of the NMR spectrometer. nih.gov

This alignment allows for the measurement of residual dipolar couplings (RDCs), an NMR parameter that provides global orientation information and long-range angular and distance restraints. nih.govresearchgate.net RDCs are particularly powerful for defining the relative orientations of different domains or moieties within a molecule, an aspect of structure that is often difficult to determine using conventional NMR methods like the Nuclear Overhauser Effect (NOE). The ability to attach the 4-MMDPA tag site-specifically provides a fixed reference frame for the alignment tensor, simplifying the analysis of molecular mobility. nih.gov

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the purification of 4-MMDPA after its synthesis and for the isolation of its bioconjugates.

Preparative and Analytical Scale Chromatography (e.g., Flash Column Chromatography)

Flash column chromatography is a widely used and efficient technique for the purification of organic compounds like 4-MMDPA on both preparative and analytical scales. biotage.comorgsyn.org This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (a solvent or mixture of solvents) to separate components of a mixture based on their differential adsorption to the stationary phase. biotage.comrochester.edu

For the purification of 4-MMDPA, a polar compound, a normal-phase setup with silica gel is common. phenomenex.com The process involves dissolving the crude synthetic mixture and applying it to the top of the column. orgsyn.org A carefully selected solvent system is then passed through the column under pressure, eluting the different components at different rates. biotage.com The polarity of the solvent system is often gradually increased (gradient elution) to effectively separate the desired product from starting materials and byproducts. orgsyn.org The purity of the collected fractions is typically assessed by thin-layer chromatography (TLC) before combining the pure fractions. biotage.com This ensures a high degree of purity for the final compound, which is critical for subsequent applications in sensitive NMR experiments. scbt.com

Mass Spectrometry for Molecular Weight and Structural Confirmation

Mass spectrometry is a crucial analytical technique used to confirm the molecular weight and verify the elemental composition of 4-Mercaptomethyl Dipicolinic Acid. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the molecular formula. nih.gov For 4-MMDPA, the expected monoisotopic mass is precisely confirmed by this method.

Table 2: Physicochemical and Mass Spectrometry Data for this compound and its Dimethyl Ester

Compound Name Molecular Formula Molecular Weight (g/mol) Exact Mass (Da)
This compound C₈H₇NO₄S biosynth.comchemicalbook.com 213.21 biosynth.comchemicalbook.com 212.0016 (M-H) nih.gov
This compound Dimethyl Ester C₁₁H₁₂O₄S nih.govlgcstandards.com 240.28 nih.gov 240.04563003 nih.gov

The data presented in the table, sourced from chemical databases, illustrates the fundamental information obtained through mass spectrometry. biosynth.comchemicalbook.comnih.govlgcstandards.com This technique is also vital for analyzing the bioconjugates of 4-MMDPA, where the increase in mass of a protein after reaction with the tag confirms successful conjugation.

Complementary Spectroscopic Techniques for Structural Elucidation (e.g., FT-IR for DPA complexes)

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable complementary technique for the characterization of 4-MMDPA and its metal complexes. frontiersin.orgmdpi.com FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational frequencies of its chemical bonds. umich.edu The resulting spectrum acts as a molecular "fingerprint," providing information about the functional groups present in the molecule. frontiersin.orgmdpi.com

For 4-MMDPA, the FT-IR spectrum would show characteristic absorption bands for the carboxylic acid O-H and C=O groups, the aromatic pyridine (B92270) ring C=C and C-H bonds, and the thiol S-H group. umich.edu When 4-MMDPA forms a complex with a lanthanide or other metal ion, the coordination of the carboxylate groups and the pyridine nitrogen to the metal center leads to shifts in the positions and changes in the intensities of their corresponding vibrational bands. researchgate.netmdpi.com For example, the C=O stretching frequency is expected to shift upon coordination to a metal ion. researchgate.netmdpi.com By analyzing these spectral changes, FT-IR can confirm the formation of the metal complex and provide insights into the coordination environment of the metal ion. researchgate.net

Future Directions and Advanced Research Frontiers for 4 Mercaptomethyl Dipicolinic Acid

Rational Design and Synthesis of Next-Generation 4-Mercaptomethyl Dipicolinic Acid Analogs with Enhanced Properties

The development of novel analogs of 4-MMDPA is a key area of future research, aiming to enhance its properties for broader applications. The rational design process focuses on modifying the core structure to improve affinity for lanthanide ions, increase rigidity upon protein conjugation, and introduce new functionalities.

One promising direction is the synthesis of analogs with altered electronic and steric properties to fine-tune the magnetic susceptibility anisotropy tensors, which are crucial for accurate determination of pseudocontact shifts (PCS) in paramagnetic NMR. nih.gov By introducing electron-withdrawing or -donating groups on the pyridine (B92270) ring, researchers can modulate the coordination environment of the lanthanide ion, potentially leading to larger and more anisotropic PCSs.

Furthermore, the development of analogs with different linker lengths and compositions attached to the thiol group could provide greater control over the positioning of the lanthanide tag relative to the protein surface. This would allow for more precise distance and orientation measurements. For instance, analogs with more rigid linkers could reduce the conformational averaging of the tag, leading to more accurate structural restraints. cambridge.org

Inspiration for new analogs can also be drawn from other lanthanide-chelating tags. For example, the design of dipicolinic acid derivatives has been explored for inhibiting metallo-β-lactamases, demonstrating the versatility of this scaffold. nih.govmdpi.com Similarly, the synthesis of related compounds like 3-mercapto-2,6-pyridinedicarboxylic acid (3MDPA) and 4'-mercapto-2,2':6',2''-terpyridine-6,6''-dicarboxylic acid (4MTDA) highlights the ongoing efforts to create tags with improved properties, although challenges such as reactivity and ligation yields remain. core.ac.uk

Table 1: Potential Modifications for Next-Generation 4-MMDPA Analogs

Modification Area Goal Potential Benefit
Pyridine Ring SubstituentsModulate electronic propertiesEnhanced magnetic susceptibility anisotropy, leading to larger PCSs
Linker Composition and LengthIncrease rigidity and control positioningReduced conformational averaging, more precise structural restraints
Chelating MoietyImprove lanthanide bindingHigher affinity and stability of the paramagnetic center
Introduction of a second reactive groupAllow for dual labelingEnable FRET or other distance-measuring techniques

Expansion of this compound Utility Beyond Paramagnetic NMR into Other Biophysical Techniques

While 4-MMDPA is primarily known for its use in paramagnetic NMR, its ability to chelate lanthanide ions opens up possibilities for its application in a range of other biophysical techniques. The unique photophysical properties of certain lanthanide ions, for instance, make them excellent probes for fluorescence and luminescence-based assays.

By incorporating lanthanides like Europium (Eu³⁺) or Terbium (Tb³⁺) into the 4-MMDPA tag, it can be repurposed as a luminescent probe for Förster Resonance Energy Transfer (FRET) experiments. This would allow for the measurement of intramolecular or intermolecular distances, complementing the information obtained from NMR. The combination of a paramagnetic NMR tag and a fluorescent tag in a single molecule has been demonstrated with related compounds, paving the way for multimodal analysis. core.ac.uk

Furthermore, the paramagnetic properties of gadolinium (Gd³⁺) chelated by 4-MMDPA could be exploited in Electron Paramagnetic Resonance (EPR) spectroscopy, specifically for Double Electron-Electron Resonance (DEER) distance measurements. This technique provides precise distance information over a longer range than typically accessible by NMR. The development of small, rigid tags like 4-MMDPA is advantageous for such applications.

Integration with Complementary Biophysical and Computational Techniques for Multimodal Biomolecular Analysis

The true power of 4-MMDPA lies in its potential for integration with a suite of biophysical and computational methods to provide a comprehensive understanding of biomolecular structure and dynamics. The structural restraints obtained from 4-MMDPA-based paramagnetic NMR, such as pseudocontact shifts (PCSs) and residual dipolar couplings (RDCs), can be used to guide and validate computational modeling. biorxiv.orgbiorxiv.org

The RosettaNMR computational framework, for example, has been successfully used to redetermine the three-dimensional structure of proteins using limited PCS datasets from multiple tagging sites. biorxiv.org This integrative approach is particularly powerful for studying flexible systems and protein conformations in solution. biorxiv.orgresearchgate.net By combining experimental data from 4-MMDPA with computational tools, researchers can generate high-resolution structural models and gain insights into conformational flexibility. biorxiv.orgresearchgate.net

Moreover, combining data from 4-MMDPA-NMR with information from other techniques like X-ray crystallography, Small-Angle X-ray Scattering (SAXS), and Cryo-Electron Microscopy (Cryo-EM) can provide a more complete picture of a biomolecule's structure and function across different states and environments.

Methodological Refinements for Enhanced Sensitivity and Specificity in Site-Specific Labeling

Achieving high sensitivity and specificity in the site-specific labeling of proteins with 4-MMDPA is critical for obtaining reliable biophysical data. Current methods primarily rely on the formation of a disulfide bond with a cysteine residue on the protein surface. nih.gov While effective, this approach can be limited by the presence of multiple cysteines or the need to introduce a cysteine at a specific site through mutagenesis.

Future research will likely focus on developing alternative and more robust labeling strategies. One avenue is the exploration of bioorthogonal conjugation reactions that offer higher specificity and efficiency. For example, incorporating unnatural amino acids (ncAAs) with unique reactive groups into the protein sequence would allow for highly specific attachment of a modified 4-MMDPA tag. researchgate.net This approach has already shown promise for linking other paramagnetic tags to proteins. researchgate.net

Furthermore, optimizing the reaction conditions for disulfide bond formation, such as pH and redox environment, can improve labeling efficiency and minimize side reactions. The development of purification methods to effectively separate the labeled protein from unreacted protein and tag is also an important area for refinement. The high affinity of 4-MMDPA for lanthanide ions is a significant advantage, as it allows for measurements in a single sample containing a mixture of paramagnetic and diamagnetic lanthanides, but ensuring complete and specific labeling remains a key goal. nih.gov

Table 2: Comparison of Labeling Strategies for 4-MMDPA

Labeling Strategy Advantages Challenges
Cysteine-thiol disulfide bondRelatively straightforward, well-establishedPotential for non-specific labeling, may require mutagenesis
Bioorthogonal conjugation with ncAAsHigh specificity and efficiencyRequires protein expression with unnatural amino acids

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Mercaptomethyl Dipicolinic Acid (4-MMDPA) and its metal complexes?

  • Methodological Answer : The synthesis typically involves functionalizing dipicolinic acid (DPA) with a mercaptomethyl group via nucleophilic substitution or thiol-ene chemistry. For metal complexes, refluxing 4-MMDPA with transition metal salts (e.g., Co(II), Ni(II), Zn(II)) in aqueous or organic solvents under inert conditions is common. Characterization employs FT-IR to confirm carboxylate (C=O, ~1700 cm⁻¹) and thiol (-SH, ~2550 cm⁻¹) coordination shifts, alongside elemental analysis and thermogravimetry .

Q. Which spectroscopic techniques are critical for confirming the coordination geometry of 4-MMDPA-metal complexes?

  • Methodological Answer :

  • FT-IR : Identifies ligand-to-metal binding via shifts in carboxylate (asymmetric/symmetric stretching) and thiol vibrations.
  • NMR : ¹H and ¹³C NMR reveal electronic environment changes around the pyridine ring and mercaptomethyl group upon metal binding.
  • XRD : Resolves crystal structure, confirming bonding modes (e.g., monodentate vs. bidentate carboxylate) and metal-ligand stoichiometry .

Q. How does the thermal stability of 4-MMDPA compare to unmodified dipicolinic acid?

  • Methodological Answer : Thermogravimetric analysis (TGA) of DPA shows decomposition at ~252°C, releasing CO₂ and pyridine. For 4-MMDPA, the mercaptomethyl group may lower decomposition onset due to sulfur’s redox activity. Sodium salts of DPA lose water at ~105°C; analogous 4-MMDPA salts require similar analysis to map dehydration and ligand stability .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating the antimicrobial efficacy of 4-MMDPA-metal complexes?

  • Methodological Answer :

  • Strain Selection : Test gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) bacteria to assess broad-spectrum activity.
  • Control Groups : Include free 4-MMDPA, metal salts, and standard antibiotics (e.g., ampicillin) to isolate ligand-specific effects.
  • Assay Conditions : Use broth microdilution (MIC/MBC) under varied pH and temperature to mimic physiological environments. Correlate activity with complex stability via UV-vis spectroscopy .

Q. How can researchers resolve contradictions in reported bioactivity data for 4-MMDPA complexes?

  • Methodological Answer : Discrepancies often arise from structural factors (e.g., metal ion oxidation state) or assay variability. Strategies include:

  • Structural Analysis : Compare XRD data to confirm consistent coordination modes across studies.
  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability.
  • Data Normalization : Express activity relative to ligand:metal ratios and solubility limits .

Q. What advanced detection methods enhance sensitivity for 4-MMDPA in biological matrices?

  • Methodological Answer : Adapt nanopore back titration (NBT) using competitive binding. For example, employ terbium (Tb³⁺) as a probe, where 4-MMDPA displaces a fluorescent ligand (e.g., DPA), detected via current blockade in α-hemolysin nanopores. This method achieves sub-µM sensitivity and resists matrix interference .

Methodological Guidance

  • Synthesis Optimization : Use Schlenk techniques to prevent thiol oxidation during metal complex synthesis.
  • Data Validation : Cross-reference spectral data with computational models (e.g., DFT for IR/NMR prediction) .
  • Ethical Compliance : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.